molecular formula C9H13NO B1267686 3-Propoxyaniline CAS No. 4469-79-8

3-Propoxyaniline

Cat. No. B1267686
CAS RN: 4469-79-8
M. Wt: 151.21 g/mol
InChI Key: VPAHCDXFLUSULH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Propoxyaniline, such as 3-(methacryloxy)propyl magnesium phyllosilicate, involves copolymerization reactions at room temperature, indicating a versatile approach to incorporating propoxy-related groups into various backbones (Fukushima & Tani, 1996). Moreover, synthesis methods involving palladium-catalyzed oxidative aminocarbonylation-cyclization indicate the potential for creating complex structures from propoxyaniline precursors, showcasing the compound's versatility in organic synthesis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Propoxyaniline has been elucidated through techniques like Fourier-transform infrared spectroscopy and nuclear magnetic resonance, providing insights into the compound's structural attributes and the impact of the propoxy group on molecular conformation (Sundaraganesan et al., 2008).

Chemical Reactions and Properties

Research into compounds structurally related to 3-Propoxyaniline reveals a variety of chemical reactions and properties, including their role in forming layered inorganic structures and engaging in redox reactions. These studies provide a foundation for understanding the chemical behavior and reactivity of 3-Propoxyaniline in various contexts (Fukushima & Tani, 1996); (Aguilar-Martínez et al., 1999).

Physical Properties Analysis

The synthesis and characterization of related compounds, like 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, offer insights into the physical properties of 3-Propoxyaniline derivatives, including crystalline structures and thermochromic properties, which are crucial for applications in materials science (Charles Guillaume et al., 2009).

Scientific Research Applications

Theoretical Foundations in Research

3-Propoxyaniline, a chemical compound with varied applications, has been extensively explored in scientific research contexts. While specific studies directly involving 3-Propoxyaniline are limited, its relevance can be inferred from research on related compounds and methodologies.

  • Polyaniline Synthesis and Applications : Polyaniline (PANI), a closely related compound, is a subject of significant interest due to its potential applications in energy sources, information storage, non-linear optics, and more. Studies have shown that the behavior of polyaniline during polymerization and its subsequent transformations are typical redox processes. These insights help in understanding the properties and potential applications of similar compounds, including 3-Propoxyaniline (Gospodinova & Terlemezyan, 1998).

  • Photoreactive Derivatives for Biological Interactions : Research on 2-Propoxyaniline derivatives, which are structurally similar to 3-Propoxyaniline, has been conducted to understand their interaction with sweet receptors. Photoreactive derivatives of 2-Propoxyaniline have been synthesized as tools for photoaffinity labeling, a method to reveal interactions of bioactive compounds with molecular targets. This research can guide the exploration of 3-Propoxyaniline's potential in similar applications (Murai et al., 2015).

Safety And Hazards

3-Propoxyaniline is classified as a hazardous substance. It has been associated with various hazard statements including H301, H311, H331, and H373 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHCDXFLUSULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330182
Record name 3-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxyaniline

CAS RN

4469-79-8
Record name 3-Propoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4469-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Gonec, I Zadrazilova, E Nevin, T Kauerova, M Pesko… - Molecules, 2015 - mdpi.com
A series of fifteen new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid was prepared and characterized. Primary in vitro screening of the synthesized compounds …
Number of citations: 39 www.mdpi.com
YH Chen, YH Zhang, HJ Zhang, DZ Liu… - Journal of medicinal …, 2006 - ACS Publications
… N-(3-Propoxy-phenyl)-N‘-(1,3,4-trioxo-1,2,3,4-tetrahydro-isoquinolin-6-yl)-succinamide (13k) was prepared according to the procedure for compound 13a except using 3-propoxyaniline …
Number of citations: 147 pubs.acs.org
E Nevin, A Coffey, J O'Mahony - 2015 - sword.cit.ie
A series of fifteen new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid was prepared and characterized. Primary in vitro screening of the synthesized compounds …
Number of citations: 0 sword.cit.ie
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
An established inhibitor of dynamin-related protein 1 (Drp1), 3-(2, 4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), was recently reported also to show potent …
Number of citations: 20 www.jstage.jst.go.jp

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